molecular formula C14H16FN7O B2532473 N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1334372-16-5

N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B2532473
CAS No.: 1334372-16-5
M. Wt: 317.328
InChI Key: BGYLYFLXYWHVIK-UHFFFAOYSA-N
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Description

N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: This compound has potential applications in medicinal chemistry, where it could be developed into a therapeutic agent for various diseases. Its triazolopyrimidine core is known to exhibit antiviral, antibacterial, and anticancer properties.

Industry: In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N7-(4-chlorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

  • N7-(4-methoxyphenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

  • N7-(4-nitrophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Uniqueness: N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine stands out due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-N-(4-fluorophenyl)-5-N-(1-methoxypropan-2-yl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN7O/c1-8(7-23-2)16-14-18-12(11-13(19-14)21-22-20-11)17-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H3,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYLYFLXYWHVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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